

Structure-activity relationship (SAR) studies of 1,4-benzoxazin-3-ones

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Compound of Interest

Compound Name: 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one

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SAR for Antifungal Activity

Several studies have explored the antifungal potential of 1,4-benzoxazin-3-one derivatives. A key strategy involves the introduction of an acylhydrazone moiety, which has been shown to be a valuable pharmacophore in antifungal drug discovery.^[1]

Quantitative Data: Antifungal Activity

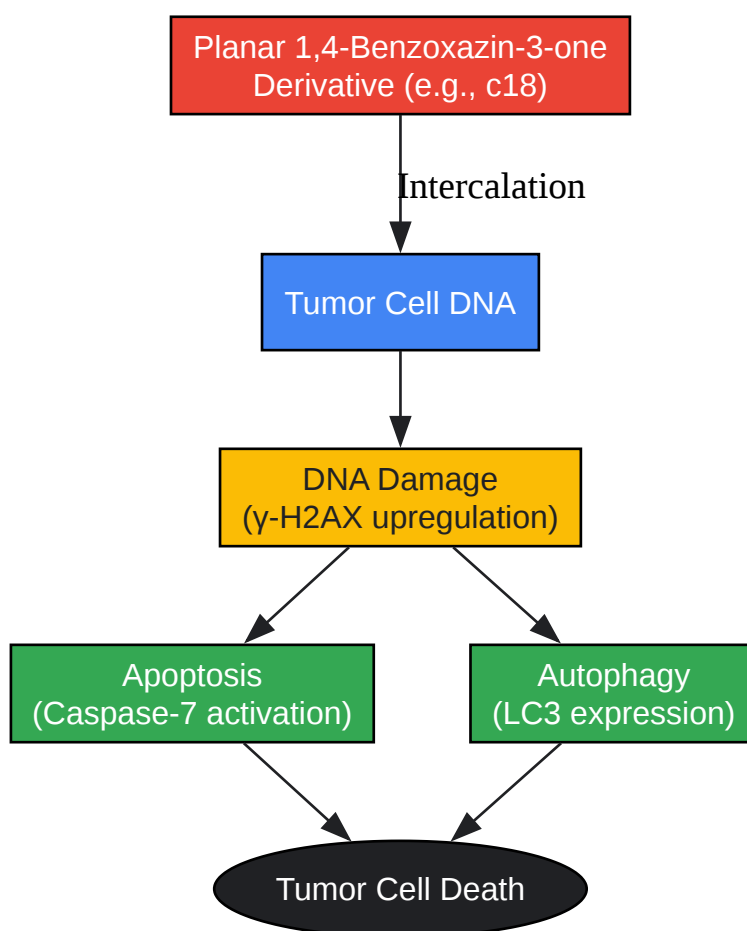
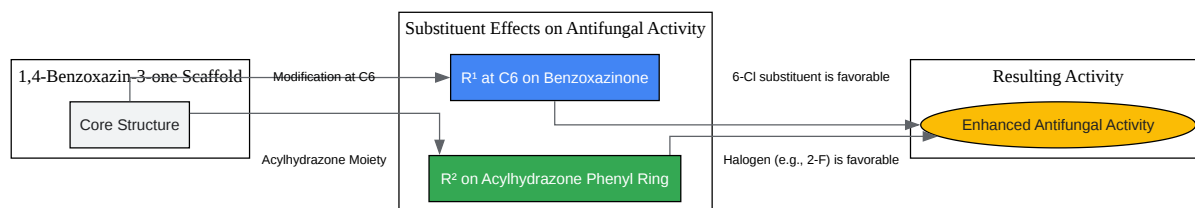
A series of 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were synthesized and evaluated for their in vitro fungicidal activities against various plant pathogenic fungi.^[1] The half-maximal effective concentration (EC₅₀) values for the most active compounds are presented below.

Compound	R ¹ Substituent (on Benzoxazinone)	R ² Substituent (on Acylhydrazone Phenyl Ring)	Target Fungi	EC ₅₀ (µg/mL) [1]
5e	H	2,4-di-Cl	Phytophthora infestans	26.77
5l	6-CH ₃	4-F	Gibberella zeae	20.06
5o	6-Cl	H	Gibberella zeae	23.17
5p	6-Cl	2-CH ₃	Capsicum wilt	26.76
5q	6-Cl	3-CH ₃	Pellicularia sasakii	26.66
5s	6-Cl	2-F	Phytophthora infestans	15.37

Key SAR Insights for Antifungal Activity

The antifungal activity is significantly influenced by the nature and position of substituents on both the benzoxazinone ring and the phenyl ring of the acylhydrazone moiety.

- Substitution on the Benzoxazinone Ring: Compounds with a chlorine atom at the 6-position (e.g., 5o, 5p, 5q, 5s) generally exhibited better antifungal activity compared to other substituents at the same position.[\[1\]](#)
- Substitution on the Acylhydrazone Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring of the acylhydrazone side chain played a crucial role. For instance, compound 5s, with a fluorine atom at the 2-position of the phenyl ring, showed the best activity against *P. infestans*.[\[1\]](#)



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